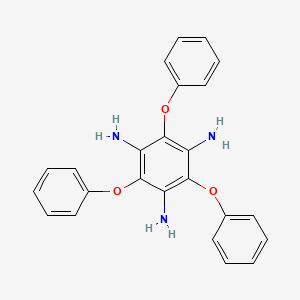![molecular formula C17H16ClNO5S B14922220 4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14922220.png)
4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound features a thiophene ring substituted with a chlorophenyl group and an ethoxycarbonyl group, linked to an amino acid derivative. Its complex structure allows it to participate in various chemical reactions and exhibit significant biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with thiophene-2-carboxylic acid to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antinociceptive activity may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates: These compounds share a similar thiophene core and exhibit comparable biological activities.
Ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and exhibit low toxicity makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO5S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-[[4-(2-chlorophenyl)-3-ethoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16ClNO5S/c1-2-24-17(23)15-11(10-5-3-4-6-12(10)18)9-25-16(15)19-13(20)7-8-14(21)22/h3-6,9H,2,7-8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
AYPUXVCGGJUZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922140.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B14922149.png)
![13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922157.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14922163.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B14922171.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14922180.png)
![1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B14922183.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)
![3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922197.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14922205.png)
![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B14922223.png)
